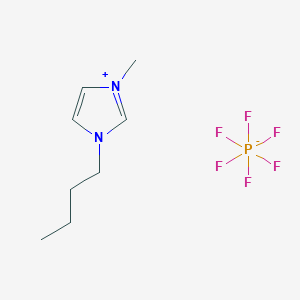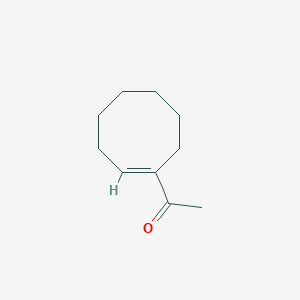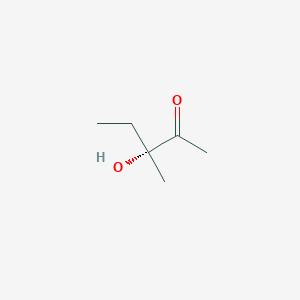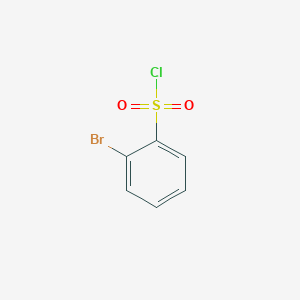![molecular formula C26H33Cl4N3Pt B144082 [4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;platinum(2+);tetrachloride CAS No. 129424-01-7](/img/structure/B144082.png)
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;platinum(2+);tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The Methyl Green-Platinum Complex is a coordination compound that combines the dye methyl green with a platinum metal center. This complex is of significant interest due to its unique properties and potential applications in various fields such as chemistry, biology, and medicine. The platinum center in the complex can exhibit various oxidation states, which contributes to its versatility in chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of the Methyl Green-Platinum Complex typically involves the reaction of methyl green with a platinum precursor. One common method is to react methyl green with platinum(II) chloride in an aqueous solution under controlled pH and temperature conditions. The reaction is usually carried out at room temperature, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods: Industrial production of the Methyl Green-Platinum Complex may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions: The Methyl Green-Platinum Complex can undergo various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states, which can alter the electronic properties of the complex.
Reduction: The complex can be reduced, often leading to changes in its coordination environment and reactivity.
Substitution: Ligands in the complex can be substituted with other ligands, allowing for the modification of its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or additional ligands.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction can yield lower oxidation state complexes with different coordination environments.
科学研究应用
The Methyl Green-Platinum Complex has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The complex is studied for its potential as a DNA-binding agent, which can be useful in genetic research and molecular biology.
Medicine: Research is ongoing into its potential use as an anticancer agent, leveraging the cytotoxic properties of platinum complexes.
Industry: The complex is explored for its use in the development of sensors and electronic devices due to its unique electronic properties.
作用机制
The mechanism of action of the Methyl Green-Platinum Complex involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin, and is the basis for its potential use in cancer therapy.
相似化合物的比较
Cisplatin: A well-known platinum-based anticancer drug that also forms DNA cross-links.
Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetics.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct spectrum of activity.
Uniqueness: The Methyl Green-Platinum Complex is unique due to its combination of a dye and a platinum center, which imparts both optical and electronic properties. This dual functionality makes it a versatile compound for applications in imaging, sensing, and therapy.
属性
CAS 编号 |
129424-01-7 |
|---|---|
分子式 |
C26H33Cl4N3Pt |
分子量 |
724.4 g/mol |
IUPAC 名称 |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;platinum(2+);tetrachloride |
InChI |
InChI=1S/C26H33N3.4ClH.Pt/c1-27(2)23-14-8-20(9-15-23)26(21-10-16-24(17-11-21)28(3)4)22-12-18-25(19-13-22)29(5,6)7;;;;;/h8-19H,1-7H3;4*1H;/q+2;;;;;+2/p-4 |
InChI 键 |
KVBBITKZQPBKAU-UHFFFAOYSA-J |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
同义词 |
methyl green-platinum complex platinum methyl green complex |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


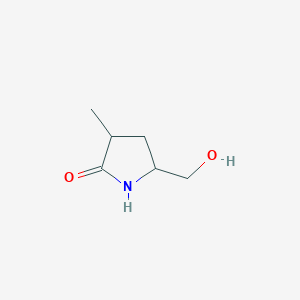
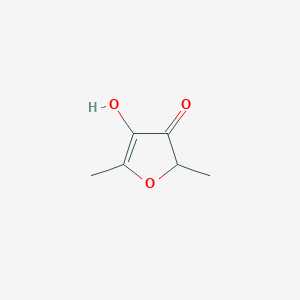
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)
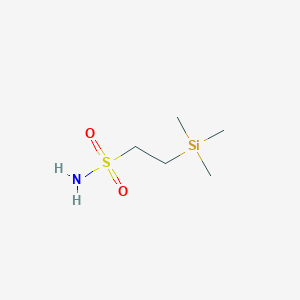
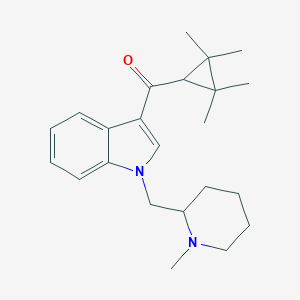
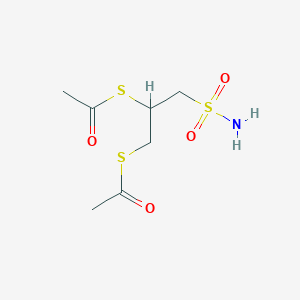
![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)

![[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol](/img/structure/B144018.png)
